Cellular Selectivity: Eupatorin's Preferential Cytotoxicity in CYP1-Expressing Breast Cancer Cells Over Normal Cells
Eupatorin demonstrates a pronounced, CYP1-dependent selectivity in its antiproliferative activity. In a direct comparison, Eupatorin's IC50 in MDA-MB-468 breast cancer cells (which express CYP1A1/CYP1B1) was in the submicromolar range, while its IC50 in the normal MCF-10A breast cell line (which does not express these enzymes) was 'considerably higher' [1]. A subsequent in vitro study quantified this selectivity, reporting an IC50 of 14.52 μM in the breast cancer cell lines MCF-7 and MDA-MB-231, compared to a significantly higher IC50 of 58.09 μM (p<0.05) in the normal MCF-10A cells [2]. This four-fold difference in potency is directly linked to CYP1-mediated activation of Eupatorin, a mechanism not observed in the comparator cell line [1].
| Evidence Dimension | Selective Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 14.52 μM (MCF-7/MDA-MB-231 cells) |
| Comparator Or Baseline | 58.09 μM (MCF-10A normal cells) |
| Quantified Difference | 4.0-fold higher IC50 in normal cells (p<0.05) |
| Conditions | Human breast carcinoma cell lines (MCF-7, MDA-MB-231) vs. normal mammary tissue-derived cell line (MCF-10A); 48-hour exposure |
Why This Matters
This data validates Eupatorin's use in studies requiring a CYP1-activatable probe with a defined therapeutic window, distinguishing it from flavonoids that exhibit non-selective, pan-cytotoxicity.
- [1] Androutsopoulos, V.P., et al. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism. Breast Cancer Research. 2008; 10:R39. DOI: 10.1186/bcr2090. View Source
- [2] Abd Razak, Nursyamirah. Anti-breast cancer effect of eupatorin in vitro and in vivo. Doctoral thesis, Universiti Putra Malaysia. 2018. View Source
